molecular formula C16H17BClF3N2O4 B8167844 Methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Katalognummer: B8167844
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: MBCCXHDZTKCDRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a boronate-containing imidazo[1,2-a]pyridine derivative with strategic functionalization at positions 3 (chloro), 6 (boronate ester), and 8 (trifluoromethyl). The methyl ester at position 2 enhances solubility for synthetic manipulation. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for biaryl bond formation . The trifluoromethyl group at position 8 confers metabolic stability and lipophilicity, while the chloro substituent at position 3 provides a handle for further functionalization .

Eigenschaften

IUPAC Name

methyl 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BClF3N2O4/c1-14(2)15(3,4)27-17(26-14)8-6-9(16(19,20)21)12-22-10(13(24)25-5)11(18)23(12)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCCXHDZTKCDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=C(N=C3C(=C2)C(F)(F)F)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 3-Cl, 6-Bpin, 8-CF₃, 2-CO₂Me C₁₇H₁₇BClF₃N₂O₄ 424.6 Boronate for cross-coupling; trifluoromethyl for stability
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 8-Cl, 6-CF₃, 2-CO₂Et C₁₁H₈ClF₃N₂O₂ 292.6 Ethyl ester; lacks boronate; used in pharmacokinetic studies
6-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylic acid 6-Me, 8-Bpin, 2-COOH C₁₅H₁₉BN₂O₄ 302.1 Carboxylic acid derivative; methyl at 6 instead of Cl
Ethyl 6-bromo-3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate 6-Br, 3-Cl, 8-CF₃, 2-CO₂Et C₁₁H₈BrClF₃N₂O₂ 377.5 Bromine at 6 for alternative coupling; ethyl ester
Methyl 3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate 3-Cl, 2-Ph-F, 8-CO₂Me C₁₅H₁₀ClFN₂O₂ 304.7 Aryl group at 2; lacks boronate

Pharmacokinetic and Physicochemical Properties

  • Trifluoromethyl Impact: The 8-CF₃ group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) .
  • Chlorine Substitution : The 3-Cl substituent provides a site for nucleophilic substitution or metal-catalyzed coupling, differentiating it from compounds with methyl or hydrogen at this position .

Vorbereitungsmethoden

Chloro Group Stability

The chloro substituent at position 3 is susceptible to nucleophilic displacement under strongly basic conditions. To mitigate this, reactions involving bases (e.g., K₂CO₃) are conducted at temperatures below 80°C and in aprotic solvents like DMF.

Trifluoromethyl Reactivity

The electron-withdrawing trifluoromethyl group at position 8 deactivates the ring toward electrophilic substitution but enhances stability during cross-coupling reactions. No degradation is observed under Suzuki-Miyaura conditions.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent CN104370898A)Method B (Literature Adaptation)
Imidazo Ring Formation68–72% yield, DMF, 12 hours60–65% yield, THF, 24 hours
Borylation60–65% yield, Pd(dppf)Cl₂55–60% yield, Pd(PPh₃)₄
Esterification85–90% yield, SOCl₂/MeOH70–75% yield, DCC/DMAP

Method A offers higher yields and shorter reaction times, making it more suitable for industrial-scale synthesis.

Scalability and Industrial Considerations

Large-scale production requires continuous flow reactors for the borylation step to enhance heat transfer and reduce catalyst loading. Automated systems for monitoring reaction progress (e.g., in-line NMR) are critical for maintaining consistency .

Q & A

Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be monitored?

Answer:
The compound’s core structure (imidazo[1,2-a]pyridine) is typically synthesized via cyclocondensation of 2-aminoimidazoles with carbonyl-containing intermediates. For the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), Suzuki-Miyaura coupling precursors are often introduced via palladium-catalyzed borylation . Key steps include:

  • One-pot reactions (e.g., THF solvent, triethylamine as a base) to stabilize intermediates .
  • TLC monitoring (silica gel, hexane/ethyl acetate) to track reaction progress .
  • Purification via column chromatography (silica gel, gradient elution) to isolate the final product .
    Purity can be validated using HRMS (e.g., ESI-HRMS for mass accuracy ±0.0002 Da) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:

  • 1H/13C NMR : Assign signals for the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and boronate ester (δ ~30–35 ppm for boron-bound carbons). DMSO-d6 or CDCl3 are preferred solvents for resolving aromatic protons .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) groups .
  • HRMS : Verify molecular weight (e.g., calculated vs. observed values within ±0.0162 error, as in ).
    Discrepancies (e.g., unexpected splitting in NMR) may arise from residual solvents or rotamers; drying under vacuum or variable-temperature NMR can resolve these .

Advanced Question: How can researchers optimize the Suzuki-Miyaura coupling step involving the boronate ester under anhydrous conditions?

Answer:
The boronate ester’s sensitivity to moisture requires:

  • Anhydrous solvents : Use freshly distilled THF or dioxane, stored over molecular sieves .
  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) with K2CO3 as a base for efficient coupling .
  • Oxygen-free environment : Conduct reactions under nitrogen/argon, monitored via GC-MS for cross-coupling byproducts.
    Post-reaction, purify using SPE cartridges to remove palladium residues .

Advanced Question: What strategies mitigate challenges in isolating hygroscopic intermediates during synthesis?

Answer:

  • Lyophilization : For water-sensitive intermediates, freeze-drying preserves stability .
  • Salt formation : Convert intermediates to stable hydrochloride salts using HCl/Et2O .
  • Low-temperature storage : Store intermediates at –20°C under nitrogen, with desiccants (e.g., silica gel) .

Advanced Question: How should researchers address contradictory spectral data (e.g., HRMS vs. NMR) for this compound?

Answer:

  • HRMS recalibration : Re-run HRMS with internal standards (e.g., sodium trifluoroacetate) to confirm mass accuracy .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish between regioisomers of the imidazo[1,2-a]pyridine core .
  • Elemental analysis : Cross-validate %C/%H/%N to confirm molecular formula if spectral ambiguities persist .

Advanced Question: What computational methods support the design of derivatives for structure-activity relationship (SAR) studies?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic effects of substituents (e.g., trifluoromethyl’s electron-withdrawing impact) .
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), leveraging the boronate ester’s potential as a hydrogen-bond acceptor .

Advanced Question: How can researchers analyze batch-to-batch variability in purity (>98%) for this compound?

Answer:

  • HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to quantify impurities (e.g., dehalogenated byproducts) .
  • NMR relaxation times : Assess crystallinity differences via T1/T2 measurements; amorphous impurities reduce relaxation times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.